

Unveiling the Cellular Impact of Evodia rutaecarpa Bioactive Compounds on Key Signaling Pathways

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Compound of Interest		
Compound Name:	Evodosin A	
Cat. No.:	B1150612	Get Quote

Initial investigation for "**Evodosin A**" did not yield specific scientific data, suggesting it may be a novel or uncharacterized compound. This document will focus on the well-researched bioactive alkaloids isolated from the fruit of Evodia rutaecarpa—Evodiamine, Rutaecarpine, and Dehydroevodiamine—and their significant effects on critical cellular signaling pathways implicated in cancer and inflammation.

These compounds have garnered considerable interest in the scientific community for their potent anti-tumor and anti-inflammatory properties.[1][2] This application note provides a comprehensive overview of their mechanisms of action, focusing on the PI3K/Akt/mTOR, MAPK/ERK, and NF-kB signaling cascades. Detailed protocols for investigating these effects are provided to facilitate further research in drug discovery and development.

Data Presentation: Effects on Cellular Signaling

The following tables summarize the quantitative effects of Evodiamine, Rutaecarpine, and Dehydroevodiamine on various cancer cell lines, providing a comparative overview of their potency and targeted molecular events.

Table 1: Inhibitory Concentration (IC50) of Evodia rutaecarpa Compounds in Cancer Cell Lines



Compound	Cell Line	Cancer Type	IC50 (μM)	Reference
Evodiamine	Lovo	Colon Cancer	6.72	[3]
MDA-MB-231	Breast Cancer	14.20	[3]	_
HeLa	Cervical Cancer	13.05	[3]	
U2OS	Osteosarcoma	Not specified	[4]	
5637	Bladder Cancer	Not specified	[5]	
HT1197	Bladder Cancer	Not specified	[5]	
Rutaecarpine	Ls174T	Colorectal Cancer	Not specified	[6]
Dehydroevodiam ine	Various	Not specified	Not specified	[7]

Table 2: Modulation of Key Signaling Proteins by Evodia rutaecarpa Compounds



Compound	Cell Line	Pathway	Target Protein	Effect	Reference
Evodiamine	PANC-1, SW1990	PI3K/Akt	p-Akt	Inhibition	[8]
PANC-1, SW1990	MAPK/ERK	p-ERK1/2, p- p38	Inhibition	[8]	
U2OS	MAPK/ERK	p-MEK, p- ERK	Downregulati on	[4]	
5637, HT1197	MAPK	p-p38, p-JNK	Elevation	[5]	_
HCT116, SW480	PI3K/Akt	p-Akt	Inhibition	[9]	
Rutaecarpine	Human Platelets	PI3K/Akt	p-Akt, p- GSK3β	Inhibition	[10]
Ls174T	Wnt/β-catenin	β-catenin	Suppression	[6]	
Human Endothelial Cells	AMPK/PGC1 α	AMPK, PGC1α	Activation	[11]	
Dehydroevodi amine	MH7A	MAPK	p-p38, p- ERK, p-JNK	Inhibition	[12]
DSS-induced UC rats	PI3K/Akt/NF- ĸB	p-Akt, p-NF- кВ	Inhibition	[13]	

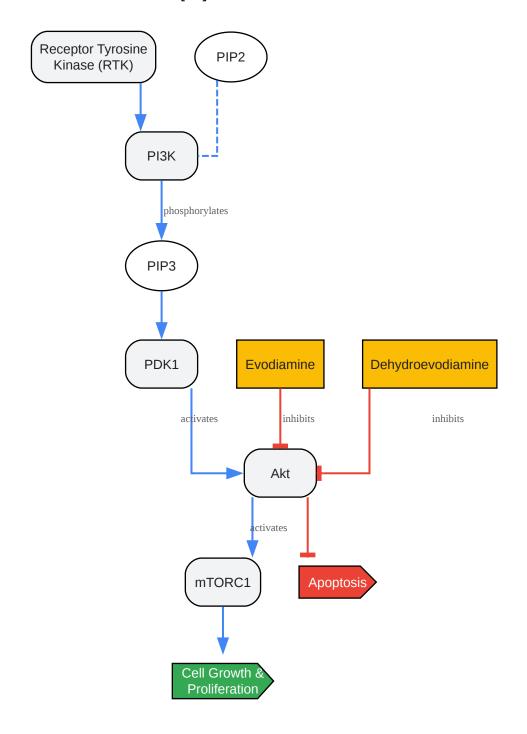
Signaling Pathways and Mechanisms of Action

Evodiamine, Rutaecarpine, and Dehydroevodiamine exert their biological effects by modulating several key signaling pathways that are often dysregulated in cancer and inflammatory diseases.

PI3K/Akt/mTOR Pathway



The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[9] Aberrant activation of this pathway is a hallmark of many cancers. Evodiamine has been shown to inhibit the PI3K/Akt pathway, leading to decreased phosphorylation of Akt and downstream targets.[8][9] This inhibition promotes apoptosis and suppresses tumor growth.[8][9] Dehydroevodiamine has also been found to inhibit the PI3K/Akt/NF-κB signaling pathway in ulcerative colitis models.[13]





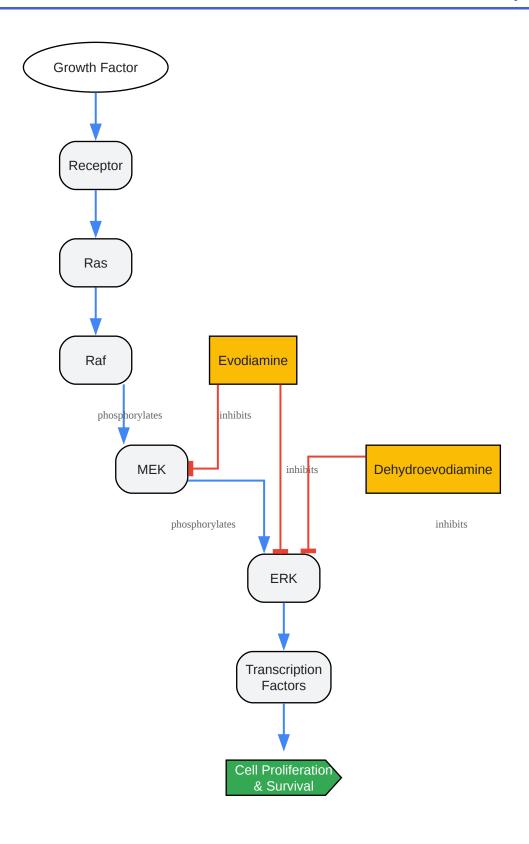
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PI3K/Akt/mTOR pathway and points of inhibition.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling route that controls cell proliferation, differentiation, and survival.[4] Dysregulation of this pathway is also frequently observed in cancer. Evodiamine has been demonstrated to downregulate the phosphorylation of key components of this pathway, such as MEK and ERK, in osteosarcoma cells, thereby inhibiting their proliferation and invasion.[4] Similarly, Dehydroevodiamine has been shown to inhibit the phosphorylation of p38, ERK, and JNK in fibroblast-like synoviocytes.[12]





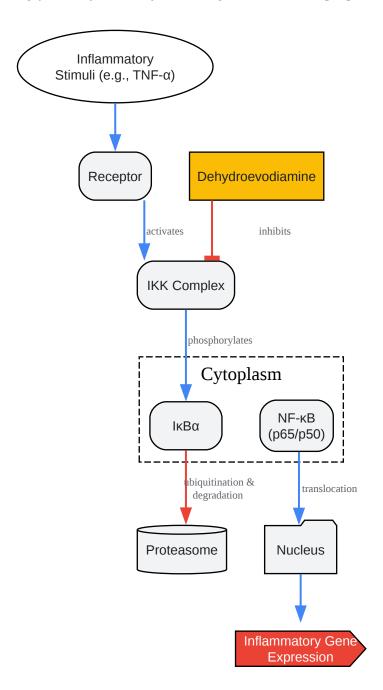
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MAPK/ERK pathway and points of inhibition.



NF-kB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating the immune and inflammatory responses, as well as cell survival and proliferation. Constitutive activation of NF-κB is linked to the pathogenesis of various inflammatory diseases and cancers. Dehydroevodiamine has been reported to alleviate ulcerative colitis by inhibiting the PI3K/Akt/NF-κB signaling pathway, thereby reducing inflammation.[13]



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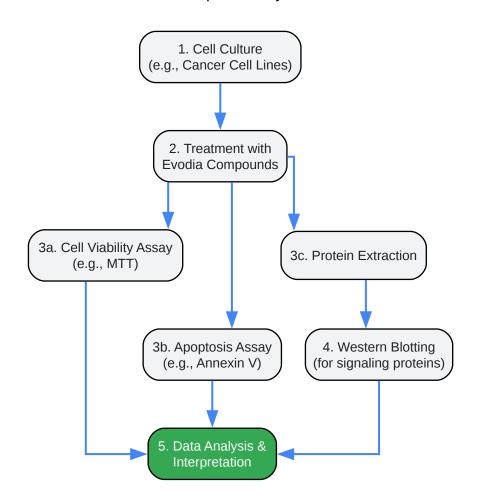
NF-kB pathway and point of inhibition.

Experimental Protocols

To facilitate the study of Evodia rutaecarpa compounds on these signaling pathways, detailed protocols for key experiments are provided below.

Experimental Workflow

A typical workflow for investigating the effects of these compounds on signaling pathways involves cell culture, treatment, and subsequent analysis of cellular and molecular changes.



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General experimental workflow.

Protocol 1: Cell Viability Assay (MTT Assay)

Methodological & Application



Objective: To determine the cytotoxic effects of Evodiamine, Rutaecarpine, and Dehydroevodiamine on cancer cells.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- · 96-well plates
- Evodiamine, Rutaecarpine, or Dehydroevodiamine stock solutions
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
- After the incubation period, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the control and determine the IC50 value.



Protocol 2: Western Blot Analysis for Signaling Protein Phosphorylation

Objective: To assess the effect of Evodia rutaecarpa compounds on the phosphorylation status of key signaling proteins (e.g., Akt, ERK, p38).

Materials:

- Treated and untreated cell lysates
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- · Imaging system

Procedure:

- Lyse the treated and untreated cells and determine the protein concentration using the BCA assay.
- Separate 20-40 μg of protein from each sample on an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.



- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by Evodia rutaecarpa compounds.

Materials:

- Treated and untreated cells
- · Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Harvest the treated and untreated cells by trypsinization.
- · Wash the cells with cold PBS.
- Resuspend the cells in 1X binding buffer provided in the kit.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
- Analyze the stained cells by flow cytometry within 1 hour.
- Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).



These protocols provide a foundational framework for researchers to explore the intricate mechanisms by which the bioactive compounds from Evodia rutaecarpa influence cellular signaling, paving the way for the development of novel therapeutic strategies.

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